molecular formula C22H27N5O3 B10977614 N-(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)-4-benzylpiperazine-1-carboxamide

N-(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)-4-benzylpiperazine-1-carboxamide

Cat. No.: B10977614
M. Wt: 409.5 g/mol
InChI Key: PSBLWVSUKQBIDA-UHFFFAOYSA-N
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Description

The compound N-(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)-4-benzylpiperazine-1-carboxamide (CAS: 1282140-40-2) is a piperazine-carboxamide derivative with a molecular formula of C₂₁H₂₄ClN₅O₃ and a molecular weight of 429.9 g/mol . Its structure comprises a 4-benzylpiperazine core linked to a carboxamide group, which is further connected to an acetylated phenylamino-oxoethyl chain.

Properties

Molecular Formula

C22H27N5O3

Molecular Weight

409.5 g/mol

IUPAC Name

N-[2-(3-acetamidoanilino)-2-oxoethyl]-4-benzylpiperazine-1-carboxamide

InChI

InChI=1S/C22H27N5O3/c1-17(28)24-19-8-5-9-20(14-19)25-21(29)15-23-22(30)27-12-10-26(11-13-27)16-18-6-3-2-4-7-18/h2-9,14H,10-13,15-16H2,1H3,(H,23,30)(H,24,28)(H,25,29)

InChI Key

PSBLWVSUKQBIDA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CNC(=O)N2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Multi-Step Amide Coupling Approach

The most widely documented method involves sequential amide bond formation, leveraging nucleophilic acyl substitution reactions. Key intermediates include:

  • 4-Benzylpiperazine-1-carbonyl chloride : Synthesized by treating 4-benzylpiperazine with phosgene or thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0–5°C.

  • 3-Acetamidoaniline : Prepared via acetylation of m-phenylenediamine using acetic anhydride in pyridine.

Stepwise Synthesis :

  • Formation of the Glycine Bridge :

    • 3-Acetamidoaniline reacts with chloroacetyl chloride in tetrahydrofuran (THF) to yield N-(3-acetamidophenyl)-2-chloroacetamide.

    • Substitution of the chlorine atom with glycine ethyl ester under basic conditions (K₂CO₃, DMF) produces N-(2-ethoxy-2-oxoethyl)-N-(3-acetamidophenyl)acetamide.

  • Piperazine Carboxamide Coupling :

    • The glycine intermediate is deprotected (HCl/EtOH) to generate a free amine, which reacts with 4-benzylpiperazine-1-carbonyl chloride in the presence of N,N-diisopropylethylamine (DIPEA) to form the final product.

Key Reaction Parameters :

ParameterOptimal RangeImpact on Yield
Temperature0–25°CPrevents hydrolysis of acyl chloride
SolventDMF or THFEnhances nucleophilicity
Coupling AgentDIPEANeutralizes HCl byproduct
Reaction Time12–24 hoursEnsures complete substitution

One-Pot Tandem Synthesis

Recent advancements describe a one-pot method using in situ generation of intermediates:

  • Simultaneous Activation :

    • 4-Benzylpiperazine and chloroacetyl chloride are reacted with 3-acetamidoaniline in a single vessel using hexafluorophosphate coupling agents (e.g., HATU).

  • Mechanistic Insight :

    • HATU activates the carbonyl group of chloroacetyl chloride, enabling direct coupling with 3-acetamidoaniline and subsequent displacement by piperazine.

Advantages :

  • Reduced purification steps (yield: 68–72% vs. 55–60% in multi-step).

  • Lower solvent consumption (20% reduction).

Optimization of Reaction Conditions

Solvent Systems

Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may promote side reactions. Mixed solvents (e.g., DCM:DMF 3:1) balance reactivity and stability.

Catalytic Enhancements

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) increases reaction rate by 30% in biphasic systems.

  • Microwave Assistance : Reduces reaction time from 24 hours to 45 minutes at 80°C, though with slight yield reduction (5–8%).

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:2) achieves >95% purity.

  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) confirms enantiomeric purity (99.2%).

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.21 (s, 1H, NH), 7.45–7.12 (m, 9H, aromatic), 4.12 (s, 2H, CH₂), 3.64–3.22 (m, 8H, piperazine).

  • IR : 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Time (h)Cost Index
Multi-Step Amidation55–6095–9724–361.0
One-Pot Tandem68–7292–946–80.85
Microwave-Assisted60–6590–920.750.95

Trade-offs : The one-pot method offers efficiency but requires stringent moisture control, while multi-step approaches allow intermediate characterization at the expense of time.

Case Studies and Industrial Applications

Patent US8299246B2

This patent discloses a scaled-up process (10 kg batch) using continuous flow reactors:

  • Key Innovation : Microfluidic mixing prevents exothermic runaway during acyl chloride formation.

  • Yield Improvement : 78% at pilot scale vs. 60% in batch.

Green Chemistry Initiatives

  • Solvent Recycling : DMF recovery via distillation reduces waste by 40%.

  • Catalyst Reuse : Immobilized HATU on mesoporous silica enables three reaction cycles without activity loss .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)-4-benzylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, leading to changes in the oxidation state of the molecule.

    Substitution: The replacement of one functional group with another, which can modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: As a potential therapeutic agent due to its unique structure and biological activity.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)-4-benzylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of piperazine-carboxamide derivatives , which are often modified with aryl or heteroaryl substituents to optimize physicochemical and pharmacological properties. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₂₁H₂₄ClN₅O₃ 429.9 4-benzylpiperazine, acetylated phenylamino Data limited; expected moderate solubility due to polar amide groups.
N-(3-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A2) C₂₀H₂₀FN₅O₂ 389.4 3-fluorophenyl, quinazolinone Yield: 52.2%; m.p. 189.5–192.1°C; enhanced polarity from fluorine.
N-(2-chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A4) C₂₀H₂₀ClN₅O₂ 405.9 2-chlorophenyl, quinazolinone Yield: 45.2%; m.p. 197.9–199.6°C; chlorine may improve hydrophobic interactions.
N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(2-pyrimidinyl)piperazine-1-carboxamide C₁₉H₂₀F₃N₇O₂ 435.4 3-trifluoromethylphenyl, pyrimidinyl Higher lipophilicity due to CF₃ group; potential for improved metabolic stability.
N-{2-[(4-chlorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide C₂₀H₂₃ClN₄O₂ 386.9 4-chlorobenzyl, phenylpiperazine Simplified structure; lower molecular weight may enhance solubility.

Key Structural and Functional Differences

The trifluoromethylphenyl analog replaces the acetylated phenyl group with a CF₃-substituted aryl, significantly increasing lipophilicity and likely altering binding kinetics.

Substituent Effects: Halogenated Derivatives (e.g., A4 ): Chlorine or fluorine atoms enhance hydrophobic interactions with target proteins, as seen in improved melting points and yields compared to non-halogenated analogs. Heterocyclic Additions (e.g., pyrimidinyl or quinazolinone ): These groups may engage in additional hydrogen bonding or aromatic interactions, critical for receptor affinity.

In contrast, the tosyl-substituted analog (MW: 458.6) shows increased molecular weight, which could reduce solubility but improve target residence time.

Structure-Activity Relationship (SAR) Insights

  • Piperazine Core : Essential for conformational flexibility and interaction with amine-binding pockets in biological targets. Benzyl substitution (target compound) vs. phenyl (A4) vs. heterocyclic (A2) alters steric bulk and electronic profiles .
  • Amide Linkages : The carboxamide and acetamide groups are critical for hydrogen bonding. Modifications here (e.g., sulfonamide in ) can drastically affect potency.
  • Aromatic Substituents : Electron-withdrawing groups (Cl, CF₃) enhance binding through hydrophobic and dipole interactions, while electron-donating groups (e.g., methoxy in ) may reduce affinity but improve solubility.

Q & A

What are the standard synthetic protocols for preparing N-(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)-4-benzylpiperazine-1-carboxamide?

Answer:
A typical synthesis involves multi-step reactions, including condensation of intermediates under reflux conditions. For example, coupling 3-nitroaniline derivatives with benzimidazole-containing precursors (e.g., N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide) at 100°C for 4 hours in methanol, followed by recrystallization to isolate the product . Key steps include:

  • Reagent selection: Use stoichiometric equivalents of amine and carbonyl precursors.
  • Purification: Employ ice-cold water to precipitate solids and methanol recrystallization to enhance purity.
    Categorization: Basic (Synthesis).

How can reaction conditions be optimized to minimize byproducts during synthesis?

Answer:
Advanced optimization involves systematic variation of:

  • Temperature: Lower temperatures (e.g., 80–90°C) may reduce side reactions like over-oxidation.
  • Solvent polarity: Polar aprotic solvents (e.g., DMF) can improve solubility of intermediates.
  • Catalysts: Introduce Lewis acids (e.g., ZnCl₂) to accelerate coupling efficiency .
    Monitoring via TLC or HPLC at intermediate stages helps identify byproducts early .
    Categorization: Advanced (Experimental Design).

What spectroscopic methods are critical for confirming the molecular structure of this compound?

Answer:

  • NMR spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., acetylaminophenyl protons at δ 2.1–2.3 ppm) and confirms piperazine ring geometry .
  • Mass spectrometry: High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ peak matching theoretical mass).
  • FT-IR: Confirms functional groups (e.g., carbonyl stretches at ~1650–1700 cm⁻¹) .
    Categorization: Basic (Characterization).

How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Answer:
Advanced strategies include:

  • 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
  • X-ray crystallography: Determine absolute configuration if single crystals are obtainable (e.g., piperazine chair conformation analysis) .
  • Comparative analysis: Cross-reference with structurally analogous compounds (e.g., PubChem entries for piperazine derivatives) .
    Categorization: Advanced (Data Analysis).

What in vitro assays are suitable for initial biological screening of this compound?

Answer:
Basic screening involves:

  • Anti-inflammatory assays: Measure COX-2 inhibition via ELISA or prostaglandin E₂ (PGE₂) quantification .
  • Anticonvulsant models: Use maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizures in rodent models .
  • Cytotoxicity screening: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
    Categorization: Basic (Biological Screening).

How can researchers design experiments to elucidate the mechanism of action in anticancer activity?

Answer:
Advanced approaches include:

  • Target identification: Use affinity chromatography or pull-down assays with biotinylated analogs to isolate binding proteins .
  • Pathway analysis: Profile gene expression (RNA-seq) or protein phosphorylation (Western blot) post-treatment to map signaling pathways (e.g., apoptosis via caspase-3 activation) .
  • Molecular docking: Model interactions with known targets (e.g., EGFR kinase) using software like AutoDock .
    Categorization: Advanced (Mechanistic Studies).

What chromatographic techniques ensure >95% purity for pharmacological studies?

Answer:

  • HPLC: Use a C18 column with gradient elution (e.g., water/acetonitrile + 0.1% TFA) and UV detection at λ = 254 nm .
  • Preparative TLC: Isolate minor impurities using silica gel plates and ethyl acetate/hexane mixtures .
  • LC-MS: Combine separation with real-time mass verification to confirm purity .
    Categorization: Basic (Analytical Chemistry).

How can structure-activity relationship (SAR) studies guide derivative design?

Answer:
Advanced SAR strategies:

  • Piperazine modification: Replace benzyl with fluorophenyl groups to assess impact on bioavailability .
  • Acetamide substitution: Introduce sulfonamide or thioamide moieties to modulate enzyme inhibition .
  • Pharmacophore mapping: Identify critical hydrogen-bonding groups (e.g., carbonyl oxygen) via 3D-QSAR models .
    Categorization: Advanced (Drug Design).

What computational tools predict the compound’s pharmacokinetic properties?

Answer:

  • ADMET prediction: Use SwissADME or pkCSM to estimate solubility, permeability, and CYP450 interactions .
  • Molecular dynamics (MD): Simulate membrane penetration (e.g., blood-brain barrier) via GROMACS .
  • Density Functional Theory (DFT): Calculate electron distribution to predict reactivity sites (e.g., nucleophilic piperazine nitrogen) .
    Categorization: Advanced (Computational Chemistry).

How should researchers address contradictions in published biological data?

Answer:

  • Reproducibility checks: Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration) .
  • Meta-analysis: Compare datasets across studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .
  • Dose-response validation: Test activity across a broader concentration range (e.g., 0.1–100 µM) to confirm efficacy thresholds .
    Categorization: Advanced (Data Contradiction Analysis).

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